molecular formula C17H13N3O4S2 B14801400 N-[[4-(furan-2-ylmethylsulfanyl)-3-nitrophenyl]methylideneamino]thiophene-2-carboxamide

N-[[4-(furan-2-ylmethylsulfanyl)-3-nitrophenyl]methylideneamino]thiophene-2-carboxamide

Cat. No.: B14801400
M. Wt: 387.4 g/mol
InChI Key: OFURPFPSQIMYTR-UHFFFAOYSA-N
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Description

N’-({4-[(2-furylmethyl)sulfanyl]-3-nitrophenyl}methylene)-2-thiophenecarbohydrazide is a complex organic compound characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-({4-[(2-furylmethyl)sulfanyl]-3-nitrophenyl}methylene)-2-thiophenecarbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Formation of the Furylmethyl Sulfanyl Intermediate: This step involves the reaction of furfural with a thiol compound under acidic conditions to form the furylmethyl sulfanyl intermediate.

    Nitration of the Phenyl Ring: The intermediate is then subjected to nitration using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.

    Condensation Reaction: The nitrated intermediate undergoes a condensation reaction with thiophene-2-carbohydrazide in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-({4-[(2-furylmethyl)sulfanyl]-3-nitrophenyl}methylene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols; often requires a catalyst or elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-({4-[(2-furylmethyl)sulfanyl]-3-nitrophenyl}methylene)-2-thiophenecarbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials with unique properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand its interaction with biological targets.

    Medicine: Explored for its potential therapeutic applications. Research is ongoing to evaluate its efficacy and safety as a drug candidate.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-({4-[(2-furylmethyl)sulfanyl]-3-nitrophenyl}methylene)-2-thiophenecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the nitro and sulfanyl groups allows it to participate in redox reactions, influencing cellular processes. The exact pathways and targets are subject to ongoing research to fully elucidate its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(2-Furylmethyl)sulfanyl]ethyl}-4-nitrobenzenesulfonamide
  • N-(2-Furylmethyl)-2-[(7-methoxy-4-methyl-2-quinolinyl)sulfanyl]acetamide

Uniqueness

N’-({4-[(2-furylmethyl)sulfanyl]-3-nitrophenyl}methylene)-2-thiophenecarbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[4-(furan-2-ylmethylsulfanyl)-3-nitrophenyl]methylideneamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S2/c21-17(16-4-2-8-25-16)19-18-10-12-5-6-15(14(9-12)20(22)23)26-11-13-3-1-7-24-13/h1-10H,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFURPFPSQIMYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CSC2=C(C=C(C=C2)C=NNC(=O)C3=CC=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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